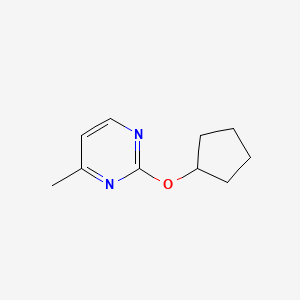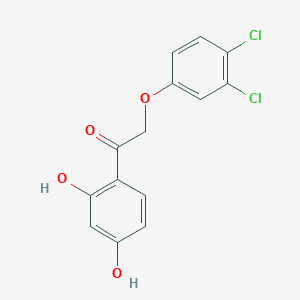
2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Mécanisme D'action
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have several biochemical and physiological effects. It can reduce inflammation and pain, decrease fever, and inhibit platelet aggregation. Diclofenac has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available. However, it is important to note that 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one can have side effects, particularly at high doses. It is also important to use caution when interpreting results obtained from experiments using 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one, as its effects can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one. One area of research is the development of new formulations of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one that can improve its efficacy and reduce its side effects. Another area of research is the investigation of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one's effects on other physiological processes, such as its potential role in cancer prevention or treatment. Additionally, there is a need for further research on the long-term effects of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one use, particularly in high-risk populations such as the elderly or those with pre-existing medical conditions.
Méthodes De Synthèse
Diclofenac can be synthesized by reacting 2,4-dichlorophenol with 2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to yield 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is also known to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O4/c15-11-4-2-9(6-12(11)16)20-7-14(19)10-3-1-8(17)5-13(10)18/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGOWTYFUMZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2534475.png)
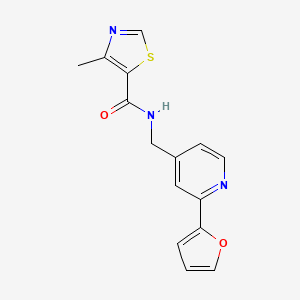
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)
![(1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2534480.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2534481.png)
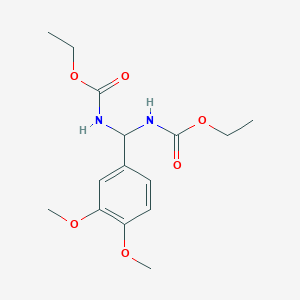
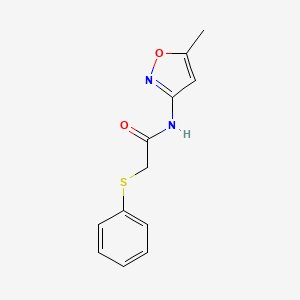



![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)
